Wy 49051 Wy 49051 Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007197
InChI: InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C28H33N5O3
Molecular Weight: 487.6 g/mol

Wy 49051

CAS No.:

Cat. No.: VC0007197

Molecular Formula: C28H33N5O3

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

Wy 49051 -

Molecular Formula C28H33N5O3
Molecular Weight 487.6 g/mol
IUPAC Name 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
Standard InChI Key YNDYDETWRDHMLW-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5

Pharmacological Profile

Potency Comparisons

In guinea pig ileum contraction assays, Wy 49051 inhibited 92% of histamine-induced responses at 100 nM, surpassing astemizole and hydroquinone by 700- and 470-fold, respectively . This superiority is linked to its extended alkyl chain and xanthinyl moiety, which enhance hydrophobic interactions within the H1 receptor’s binding pocket .

Preclinical Research Findings

In Vitro Efficacy

ParameterValueSource
H1 Receptor IC5044 nM
α1 Receptor IC508 nM
Guinea Pig Ileum Inhibition (100 nM)92%

Wy 49051’s in vitro profile underscores its robust antagonism, with near-complete H1 receptor blockade at nanomolar concentrations. The α1 affinity, though secondary, suggests potential vasomodulatory effects that warrant further investigation .

In Vivo Performance

In guinea pig models of histamine-induced lethality, Wy 49051 exhibited dose-dependent protection across multiple administration routes:

RouteED50 (mg/kg)Duration of Action
Oral (po)1.91≥18 hours
Intraperitoneal (ip)0.70Not reported
Intravenous (iv)0.01Not reported

The prolonged efficacy following oral administration highlights its suitability for once-daily dosing regimens .

Structural and Chemical Properties

Molecular Design

Wy 49051’s core structure integrates a xanthinyl group linked to a piperidinyl-propyl chain, a configuration that enhances metabolic stability compared to earlier antihistamines . Computational modeling suggests that the ethoxy diphenylmethyl group contributes to its high membrane permeability, as evidenced by its oral bioavailability .

Physicochemical Data

PropertyValue
Molecular FormulaC28H33N5O3C_{28}H_{33}N_5O_3
Molecular Weight487.6 g/mol
Solubility (DMSO)45 mg/mL
Stability≥2 years at -20°C

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates formulation for preclinical studies, though its aqueous solubility remains uncharacterized .

Future Research Directions

  • Selectivity Optimization: Engineering analogs to reduce α1 receptor interaction without compromising H1 efficacy.

  • Toxicology Studies: Comprehensive assessment of cardiovascular and central nervous system effects in higher-order species.

  • Formulation Development: Enhancing aqueous solubility for parenteral administration in acute allergic reactions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator